- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amineHuaxue Shiji, 2020, 42(5), 608-611,
Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-96-3 structure
Produktname:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS-Nr.:937046-96-3
MF:C10H13N3O2
MW:207.229121923447
MDL:MFCD12068393
CID:844613
PubChem ID:50999066
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
- 1-N-Boc-Amino-2-cyanopyrrole
- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
- SXUSNFHKHIJDRN-UHFFFAOYSA-N
- PB23986
- FCH1629140
- TZ000838
- AB0027760
- AX8224459
- ST24025791
- W9633
- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
- 2-Cyano-pyrrol-1-yl-car
- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
- NS00006411
- MFCD12068393
- AKOS015919803
- SCHEMBL66516
- DB-371829
- CS-0037682
- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
- 1-(Boc-amino)-2-cyanopyrrole
- DTXSID00679391
- 1-(Boc-amino)-2-pyrrolecarbonitrile
- EC 810-524-9
- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
- EN300-120186
- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
- 937046-96-3
- AS-35837
- SY020951
- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
-
- MDL: MFCD12068393
- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
- InChI-Schlüssel: SXUSNFHKHIJDRN-UHFFFAOYSA-N
- Lächelt: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 207.10100
- Monoisotopenmasse: 207.100776666g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 287
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 67
- XLogP3: 2.3
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.12
- PSA: 67.05000
- LogP: 1.91138
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280;P305+P351+P338
- Lagerzustand:Room temperature
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AstaTech | 51549-5/G |
1-N-BOC-AMINO-2-CYANOPYRROLE |
937046-96-3 | 97% | 5/G |
$350 | 2022-06-02 | |
Enamine | EN300-120186-0.25g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 0.25g |
$53.0 | 2023-02-15 | |
Enamine | EN300-120186-5.0g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 5.0g |
$410.0 | 2023-02-15 | |
Enamine | EN300-120186-0.1g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 0.1g |
$36.0 | 2023-02-15 | |
Enamine | EN300-120186-10.0g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 10.0g |
$608.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 98% | 5g |
¥273.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 10g |
¥ 303.00 | 2023-04-12 | |
Ambeed | A199211-1g |
tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |
937046-96-3 | 98% | 1g |
$6.0 | 2025-03-04 | |
AstaTech | 51549-1/G |
1-N-BOC-AMINO-2-CYANOPYRROLE |
937046-96-3 | 97% | 1g |
$10 | 2023-09-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 200mg |
109.0CNY | 2021-07-14 |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C
1.2 Reagents: Dimethylformamide ; 1 h, 5 °C
1.2 Reagents: Dimethylformamide ; 1 h, 5 °C
Referenz
- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt
1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt
Referenz
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
Referenz
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of RemdesivirOrganic Process Research & Development, 2022, 26(1), 82-90,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C
1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C
1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C
Referenz
- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; cooled
Referenz
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
Referenz
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C
Referenz
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR InhibitorChemMedChem, 2018, 13(5), 437-445,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referenz
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
Referenz
- Green preparation of remdesivir intermediate, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
Referenz
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Referenz
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 1 h, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
Referenz
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C
1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C
1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C
Referenz
- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Piperidine derivatives as jak3 inhibitors, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
Referenz
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C
1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C
1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C
Referenz
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium carbonate Solvents: Water
Referenz
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Verwandte Literatur
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
3. Book reviews
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Reinheit:99%
Menge:100g
Preis ($):250.0